(5Z)-5-[4-(diethylamino)benzylidene]-2-phenyl-3,5-dihydro-4H-imidazol-4-one
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Overview
Description
(4Z)-4-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE is a synthetic organic compound known for its unique chemical structure and properties This compound features a diethylamino group attached to a phenyl ring, which is further connected to a methylene bridge and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-(diethylamino)benzaldehyde with 2-phenyl-4,5-dihydro-1H-imidazole-5-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or imidazole rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
(4Z)-4-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4Z)-4-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE
- (4Z)-4-{[4-(METHYLAMINO)PHENYL]METHYLIDENE}-2-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE
- (4Z)-4-{[4-(AMINO)PHENYL]METHYLIDENE}-2-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE
Uniqueness
The uniqueness of (4Z)-4-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE lies in its specific functional groups and structural configuration, which confer distinct chemical and biological properties. The presence of the diethylamino group, in particular, may enhance its solubility and reactivity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C20H21N3O |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
(4Z)-4-[[4-(diethylamino)phenyl]methylidene]-2-phenyl-1H-imidazol-5-one |
InChI |
InChI=1S/C20H21N3O/c1-3-23(4-2)17-12-10-15(11-13-17)14-18-20(24)22-19(21-18)16-8-6-5-7-9-16/h5-14H,3-4H2,1-2H3,(H,21,22,24)/b18-14- |
InChI Key |
WGWSSESAEJNPDP-JXAWBTAJSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=O)NC(=N2)C3=CC=CC=C3 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)NC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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